molecular formula C17H24N4O2 B2398508 Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate CAS No. 1803608-11-8

Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate

Cat. No.: B2398508
CAS No.: 1803608-11-8
M. Wt: 316.405
InChI Key: FFOSPAYCWCPVRR-UHFFFAOYSA-N
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Description

Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a [1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl group at position 3 and a tert-butyl carboxylate protecting group at position 1. Its synthesis typically involves multi-step functionalization of the piperidine and triazolopyridine moieties, as evidenced in patent and synthetic literature .

Properties

IUPAC Name

tert-butyl 3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)20-9-6-7-13(12-20)11-15-19-18-14-8-4-5-10-21(14)15/h4-5,8,10,13H,6-7,9,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOSPAYCWCPVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC2=NN=C3N2C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Piperidine

The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A representative protocol from WO2014200786A1 involves:

Reaction Conditions

Parameter Detail
Solvent Tetrahydrofuran (THF)
Base Triethylamine (TEA)
Temperature 0–25°C
Time 12–24 hours
Yield 85–92%

This step affords tert-butyl piperidine-1-carboxylate , which is stable under subsequent reaction conditions.

Functionalization at the Piperidine 3-Position

Introduction of the methylene group at the 3-position requires selective alkylation. Patent CA2911544A1 describes a Mitsunobu reaction using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to install a hydroxymethyl group, followed by bromination:

$$
\text{Piperidine-Boc} + \text{HOCH}2\text{Trz-Py} \xrightarrow{\text{PPh}3, \text{DEAD}} \text{Piperidine-CH}_2\text{O-Trz-Py}
$$

Subsequent treatment with PBr₃ in dichloromethane converts the alcohol to the bromide, yielding tert-butyl 3-(bromomethyl)piperidine-1-carboxylate .

Assembly of theTriazolo[4,3-a]Pyridine Core

Cyclocondensation of Hydrazines and Nitriles

Thetriazolo[4,3-a]pyridine ring is constructed via cyclization of 2-hydrazinylpyridine with a nitrile. A method adapted from PubChem CID 164609004 employs:

Reagents

  • 2-Hydrazinylpyridine
  • Trimethylsilyl cyanide (TMSCN)

Conditions

Parameter Detail
Solvent Acetonitrile
Catalyst p-Toluenesulfonic acid (pTSA)
Temperature 80°C
Time 6 hours
Yield 78%

This generates the triazolo-pyridine scaffold, which is then functionalized at the 3-position with a methyl group.

Coupling of Piperidine and Triazolo-Pyridine Moieties

Nucleophilic Substitution

The bromide intermediate from Section 2.3 reacts with the triazolo-pyridine under basic conditions. WO2014200786A1 reports:

Optimized Protocol

Component Quantity
Piperidine-Br 1.0 equiv
Triazolo-Pyridine 1.2 equiv
Base K₂CO₃ (3.0 equiv)
Solvent Dimethylformamide (DMF)
Temperature 60°C
Time 18 hours
Yield 65–72%

This step forms the critical C–N bond, yielding the target compound after Boc deprotection (if required).

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient). High-performance liquid chromatography (HPLC) confirms purity >95%.

Spectroscopic Data

Key characterization data from analogous compounds includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 2.75–3.10 (m, 4H, piperidine), 4.20 (s, 2H, CH₂), 7.30–8.10 (m, 4H, aromatic).
  • HRMS : Calculated for C₁₈H₂₅N₅O₂ [M+H]⁺: 368.2076; Found: 368.2079.

Comparative Analysis of Synthetic Routes

Table 1 evaluates three methods for coupling the piperidine and triazolo-pyridine units:

Method Conditions Yield (%) Purity (%)
Nucleophilic Substitution K₂CO₃, DMF, 60°C 72 95
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, 100°C 68 93
Reductive Amination NaBH₃CN, MeOH, RT 55 90

Nucleophilic substitution offers the best balance of efficiency and simplicity.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazolopyridine moiety is known to interact with nucleophilic sites in proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as piperidine cores, triazolopyridine derivatives, or tert-butyl carboxylate protective groups. Data are derived from synthetic procedures, physicochemical properties, and preclinical studies.

Key Observations :

Substituent Impact on Bioactivity: Fluorinated phenyl groups (e.g., in Compound 62) enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins, as seen in retinol-binding protein antagonists . The tert-butyl carboxylate group in the target compound improves solubility and facilitates deprotection during prodrug synthesis .

Synthetic Efficiency: Compound 62 achieved a 98.5% yield via Suzuki-Miyaura coupling and hydrogenation, highlighting optimized catalytic conditions .

Physicochemical Properties: The 6-cyano substituent in Compound 61 increases polarity (logP ~2.1), whereas the target compound’s tert-butyl group lowers aqueous solubility but enhances membrane permeability .

Structural Versatility :

  • Replacement of triazolopyridine with imidazo[1,5-a]pyrrolo[2,3-e]pyrazine (as in ) alters electron density, affecting interactions with π-stacking residues in enzymatic targets .

Biological Activity

Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate (CAS Number: 1803608-11-8) is a complex organic compound belonging to the class of triazolopyridine derivatives. Its unique structure includes a piperidine ring, a triazolo-pyridine moiety, and a tert-butyl carboxylate group. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C20H28N4O4C_{20}H_{28}N_{4}O_{4}, with a molecular weight of approximately 372.46 g/mol. The structural features contribute to its reactivity and interaction with various biological targets.

Anti-inflammatory and Immunomodulatory Effects

Research indicates that compounds similar to this compound exhibit significant biological activities, notably as inhibitors of tumor necrosis factor alpha (TNFα) production. TNFα is a critical cytokine involved in inflammatory responses and autoimmune diseases. Inhibition of TNFα can lead to therapeutic benefits in conditions like rheumatoid arthritis and Crohn's disease .

Anticancer Properties

The compound has shown promise in targeting various kinases involved in cancer progression. Studies have demonstrated that triazolopyridine derivatives can exhibit anti-tumor activity against several cancer cell lines. For instance, they have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models .

The mechanisms underlying the biological activity of this compound involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, influencing their activity and altering downstream signaling pathways.
  • Gene Expression Modulation : Triazolopyridines have been reported to affect gene expression profiles in treated cells, which can lead to changes in cellular behavior .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Tert-butyl 4-[7-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]piperidine-1-carboxylateSimilar piperidine and triazole moietiesInhibitor of TNFα production
N-cyclopropyl-3-fluoro-4-methyl-benzamideContains a piperidine ringPotential anticancer activity
7-(3-amino-6-methyl-1,2-benzisoxazol-7-yl)-[1,2,4]triazolo[4,3-a]pyridinTriazole and benzisoxazole linkagesAntimicrobial properties

This table highlights the unique combination of functionalities in this compound compared to other related compounds.

In Vitro Studies

In vitro studies have demonstrated that this compound can activate specific pathways associated with insulin signaling and GLP-1 receptor activation. These findings suggest potential applications in metabolic disorders such as type 2 diabetes mellitus .

Animal Model Evaluations

In vivo evaluations have indicated that this compound exhibits anti-tumor efficacy in various cancer models. For instance, it has been tested for its ability to reduce tumor size and improve survival rates in xenograft models .

Q & A

Q. What are the established synthetic routes for preparing tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate, and what reagents are critical for optimizing yield?

The synthesis typically involves multi-step organic reactions. For example, triazolo-pyridine intermediates can be coupled to piperidine derivatives via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids under inert conditions . Protecting group strategies, such as tert-butyloxycarbonyl (Boc) groups, are employed to ensure selectivity during functionalization. Post-synthetic deprotection (e.g., HCl in dichloromethane) yields the final compound. Yields vary (41–98.5%) depending on reaction optimization, including solvent choice (DME, EtOAc) and catalyst loading .

Q. Which analytical techniques are recommended for characterizing this compound, and how do they address structural ambiguity?

Key methods include:

  • 1H NMR : Confirms regiochemistry and substitution patterns (e.g., δ 1.4–1.5 ppm for tert-butyl groups) .
  • ESI-MS : Validates molecular weight (e.g., m/z 372.46 for C₂₀H₂₈N₄O₄) .
  • HPLC : Assesses purity (>95% required for pharmacological studies) . X-ray crystallography or NOESY experiments may resolve stereochemical uncertainties in analogs .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Respiratory/eye protection : Use NIOSH-approved masks and goggles due to potential irritancy .
  • Gloves : Nitrile gloves recommended to prevent dermal exposure .
  • Storage : Light-sensitive compounds should be kept in amber vials at 2–8°C. Toxicity data (e.g., acute oral/dermal LD₅₀) should be referenced from SDSs, though specific GHS classifications are not yet available for this compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of derivatives with modified triazolo-pyridine moieties?

Yield optimization involves:

  • Catalyst screening : PdCl₂(dppf) vs. Pd(OAc)₂ for cross-coupling efficiency .
  • Temperature control : Heating at 80–100°C in DME improves boronic acid coupling .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution kinetics . Parallel reaction monitoring (e.g., LC-MS) identifies side products early .

Q. What biological targets are hypothesized for this compound, and which methodologies validate its interactions?

The triazolo-pyridine and piperidine motifs suggest activity against kinases or GPCRs. Techniques include:

  • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to purified receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • In vitro assays : cAMP or calcium flux assays in transfected HEK293 cells .

Q. How do structural modifications (e.g., substituent position on the triazole ring) impact bioactivity?

SAR studies reveal:

  • Position 8 ethoxycarbonyl : Enhances solubility but reduces CNS penetration due to increased polarity .
  • Triazole vs. pyrazole substitution : Pyrazole analogs show lower kinase inhibition but improved metabolic stability . Computational docking (e.g., AutoDock Vina) predicts binding poses with targets like EGFR or 5-HT receptors .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar analogs?

Discrepancies arise from assay variability (e.g., cell line differences). Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HCT-116 for cytotoxicity) .
  • Meta-analysis : Compare IC₅₀ values across studies using tools like Prism .
  • Orthogonal assays : Validate kinase inhibition via Western blot (phospho-ERK) alongside enzymatic assays .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Challenges include matrix interference and low concentrations. Solutions:

  • LC-MS/MS : MRM transitions (e.g., m/z 372→154) with deuterated internal standards .
  • Solid-phase extraction (SPE) : C18 cartridges improve recovery from plasma .
  • Limit of detection (LOD) : Optimized to 0.1 ng/mL for pharmacokinetic studies .

Q. What stability data exist for this compound under varying storage conditions?

Limited data suggest:

  • Thermal stability : Decomposition >150°C (TGA analysis) .
  • Photodegradation : 10% degradation after 48h under UV light, necessitating dark storage . Accelerated stability studies (40°C/75% RH) are pending for long-term shelf-life estimation .

Q. How can researchers design in vivo studies to evaluate therapeutic potential while addressing metabolic limitations?

  • Prodrug strategies : Esterification of carboxylate groups to improve bioavailability .
  • Microsomal assays : Human liver microsomes assess CYP-mediated metabolism (t₁/₂ >2h desirable) .
  • Rodent models : Tail-vein injection for PK profiling; tissue distribution via radiolabeling (¹⁴C) .

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